molecular formula C10H7BrO4 B1592189 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one CAS No. 223420-41-5

6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one

Cat. No. B1592189
M. Wt: 271.06 g/mol
InChI Key: IIDQAAJTECOGEG-UHFFFAOYSA-N
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Description

6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, also known as 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin, is a compound with the molecular formula C10H7BrO4 and a molecular weight of 271.07 .


Synthesis Analysis

The synthesis of this compound involves several steps. A detailed synthesis process can be found in a paper titled "A new tool to assess ceramide bioactivity: 6-bromo-7- hydroxycoumarinyl-caged ceramide" . The paper describes the synthesis of various intermediates leading to the final product .


Molecular Structure Analysis

The molecular structure of this compound consists of a coumarin core with a bromine atom at the 6th position, a hydroxy group at the 7th position, and a hydroxymethyl group at the 4th position .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 264 °C . It is sensitive to light . The compound appears as a white to light yellow to light orange powder or crystal .

Scientific Research Applications

Synthesis and Photochromic Behavior

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been investigated for its synthesis and photochromic behavior. The compound has been synthesized and analyzed for its spectrokinetic properties, providing insights into its potential applications in photochromic materials and technologies (Queiroz et al., 2003).

Design and Synthesis in Medicinal Chemistry

The compound has been used as a core structure in the design and synthesis of various derivatives, especially in medicinal chemistry. These derivatives have been evaluated for their biological activities, indicating the compound's relevance in drug discovery and pharmaceutical research (Čačić et al., 2009).

Synthesis of Polyhydroxylated Derivatives

Research has also focused on the synthesis of polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones using 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one as a starting material. These studies contribute to the development of new compounds with potential applications in various fields of chemistry and materials science (Santos et al., 2009).

Molecular Structure and Bonding Studies

The compound has been studied for its molecular structure and bonding characteristics, particularly in understanding pi-stacked dimers and centrosymmetric dimers. This research is crucial for understanding the molecular interactions and crystal structures of similar chromene compounds (da Silva et al., 2007).

In Vitro Cytotoxicity

In the field of cancer research, derivatives of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one have been synthesized and tested for their in vitro cytotoxic activity against various cancer cell lines. These studies highlight the compound's potential as a lead structure for developing new anticancer agents (Sabouri et al., 2022).

Electrochemical Studies

Electrochemical reduction studies of 4-(Bromomethyl)- 2H-chromen-2-ones have been conducted, providing insights into the electrochemical properties and potential applications of this compound in electrochemical sensors and devices (Mubarak & Peters, 2008).

Biological Activity Against Vectors

The compound's derivatives have been evaluated for their efficacy against vectors like Aedes aegypti and Culex quinquefasciatus. This research is significant for developing new biopesticides and vector control agents (Deshmukh et al., 2008).

Synthesis of Heterocycles with Neoflavonoid Moiety

The compound has been used in the synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety. This research contributes to the synthesis of novel compounds with potential pharmacological activities (Yagodinets et al., 2019).

Safety And Hazards

This compound is sensitive to light, so it should be stored in a dark place . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c11-7-2-6-5(4-12)1-10(14)15-9(6)3-8(7)13/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDQAAJTECOGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593502
Record name 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one

CAS RN

223420-41-5
Record name 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 291.7 mg (1.008 mmol) of compound 11 in water (50 mL) was refluxed for 14 hours. The resulting solution was cooled and evaporated to give 268.7 mg (0.9913 mmol, 98% yield) of compound 14 as a solid, pure enough to use in the next step without further purification. 1H NMR (CD3OD) δ 7.83 (1H, s), 6.86 (1H, s), 6.40 (1H, s), 4.78 (2H, s).
Quantity
291.7 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
O Tiapko, B Bacsa, GG de la Cruz, T Glasnov… - Science China Life …, 2016 - Springer
Photouncaging of second messengers has been successfully employed to gain mechanistic insight of cellular signaling pathways. One of the most enigmatic processes of ion channel …
Number of citations: 6 link.springer.com
H Krüger - 2021 - Johann Wolfgang Goethe …
Number of citations: 0

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